molecular formula C8H10O B3422313 2,6-Dimethylphenol CAS No. 25134-01-4

2,6-Dimethylphenol

Cat. No. B3422313
CAS RN: 25134-01-4
M. Wt: 122.16 g/mol
InChI Key: NXXYKOUNUYWIHA-UHFFFAOYSA-N
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Patent
US04538009

Procedure details

Using a procedure similar to that described in Example 2, 100 g/hour of a mixture consisting of 50% by weight of 2,6-dimethylcyclohexanol and 50% by weight of 2,6-dimethylcyclohexanone were converted, at 250° C. and under otherwise identical conditions, over the catalyst described in the stated example. This procedure gave 2,6-dimethylphenol in a yield of 97% of theory.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
97%

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:7][CH2:6][CH2:5][CH:4]([CH3:8])[CH:3]1[OH:9].CC1CCCC(C)C1=O>>[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[OH:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1C(C(CCC1)C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1C(C(CCC1)C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were converted, at 250° C. and under otherwise identical conditions, over the catalyst

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=CC=C1)C)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04538009

Procedure details

Using a procedure similar to that described in Example 2, 100 g/hour of a mixture consisting of 50% by weight of 2,6-dimethylcyclohexanol and 50% by weight of 2,6-dimethylcyclohexanone were converted, at 250° C. and under otherwise identical conditions, over the catalyst described in the stated example. This procedure gave 2,6-dimethylphenol in a yield of 97% of theory.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
97%

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:7][CH2:6][CH2:5][CH:4]([CH3:8])[CH:3]1[OH:9].CC1CCCC(C)C1=O>>[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[OH:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1C(C(CCC1)C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1C(C(CCC1)C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were converted, at 250° C. and under otherwise identical conditions, over the catalyst

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=CC=C1)C)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04538009

Procedure details

Using a procedure similar to that described in Example 2, 100 g/hour of a mixture consisting of 50% by weight of 2,6-dimethylcyclohexanol and 50% by weight of 2,6-dimethylcyclohexanone were converted, at 250° C. and under otherwise identical conditions, over the catalyst described in the stated example. This procedure gave 2,6-dimethylphenol in a yield of 97% of theory.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
97%

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:7][CH2:6][CH2:5][CH:4]([CH3:8])[CH:3]1[OH:9].CC1CCCC(C)C1=O>>[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[OH:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1C(C(CCC1)C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1C(C(CCC1)C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were converted, at 250° C. and under otherwise identical conditions, over the catalyst

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=CC=C1)C)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.